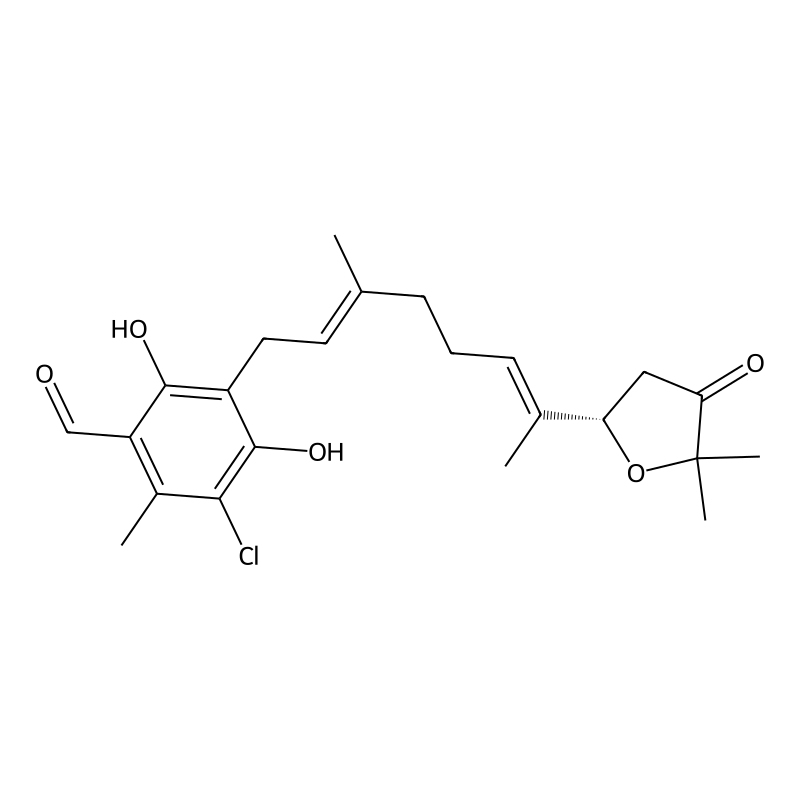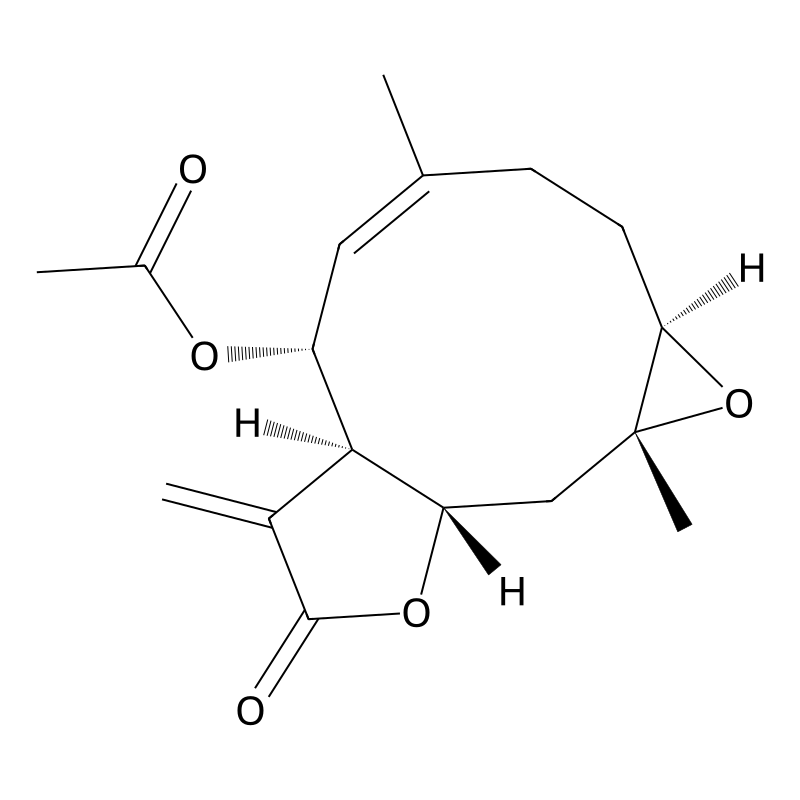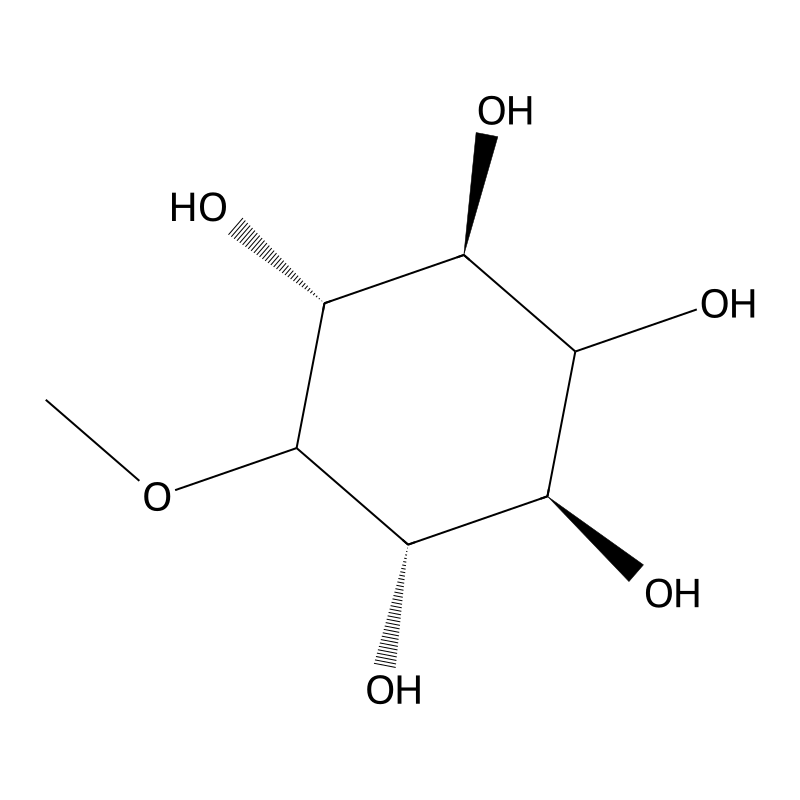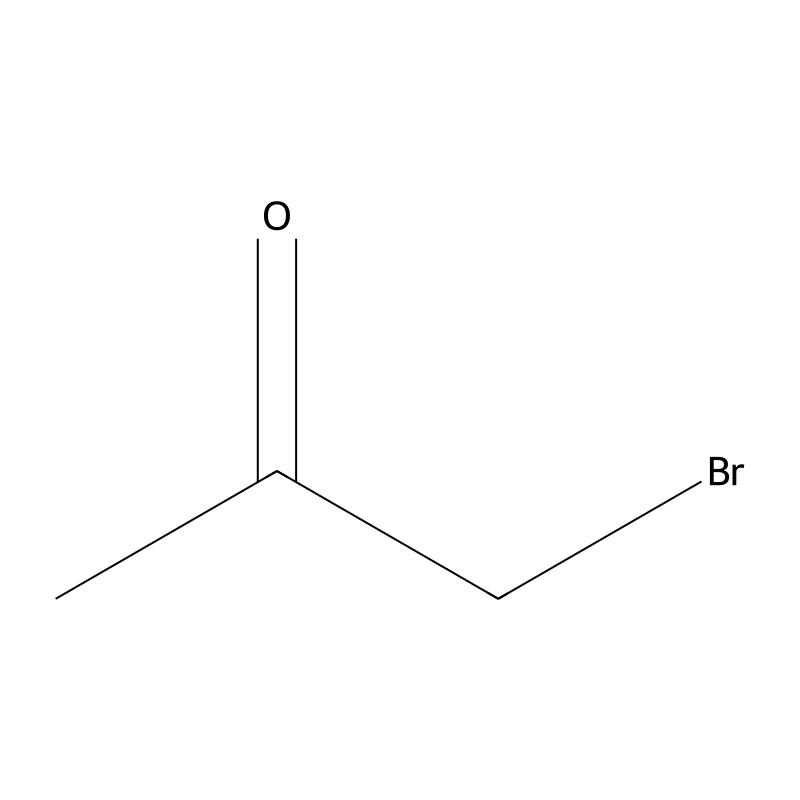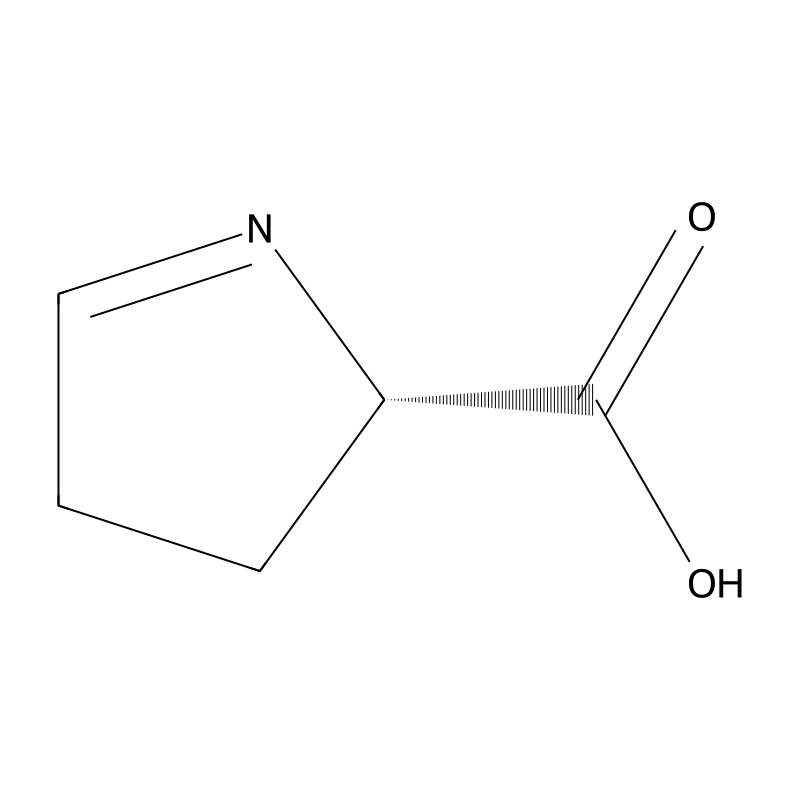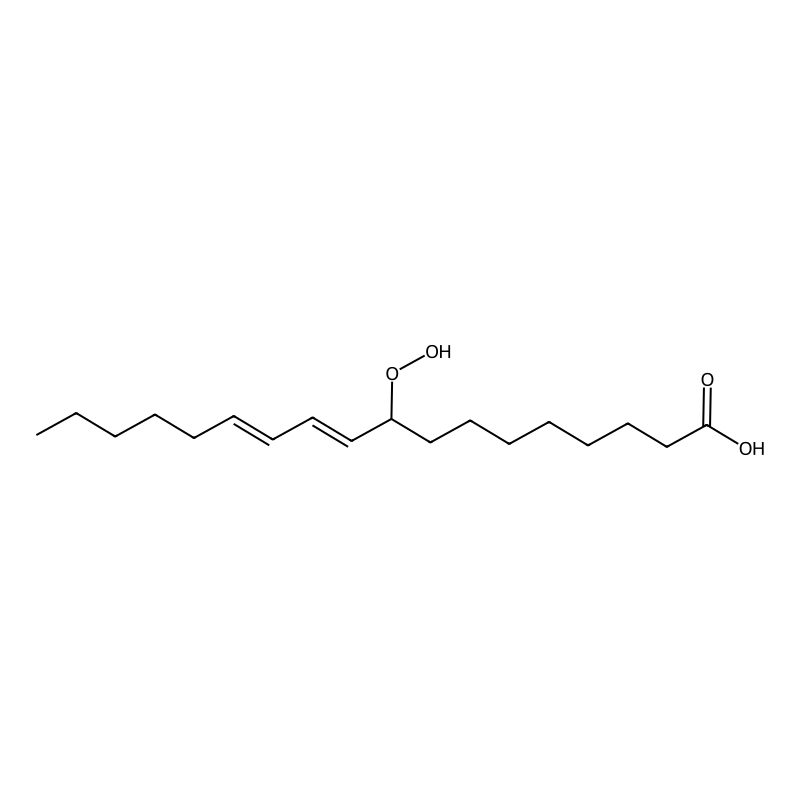Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
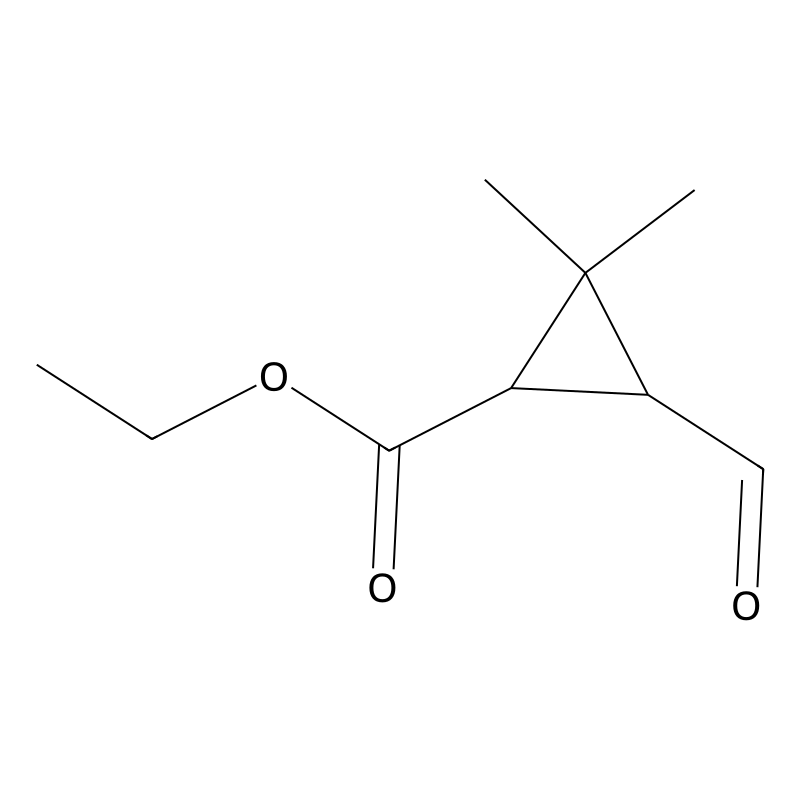
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is classified as an ester. Its molecular formula is C₉H₁₄O₃, and it has a molecular weight of approximately 170.21 g/mol. The compound features a cyclopropane ring substituted with a formyl group and an ethyl carboxylate moiety, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .
- Potential flammability: The presence of the hydrocarbon chain suggests some degree of flammability.
- Eye and skin irritant: The formyl group can potentially irritate eyes and skin upon contact.
- Unknown toxicity: Further research is needed to determine the specific toxicity of EFDMCC.
- Organic synthesis: The presence of the ester and formyl functional groups suggests potential use as a building block in the synthesis of more complex molecules. Ethyl 3-formyl-DMCC could be a valuable intermediate for the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
- Synthetic studies: The unique cyclopropane ring structure and the combination of functional groups in Ethyl 3-formyl-DMCC might be interesting for researchers studying reactivity patterns and exploring new synthetic methodologies [].
- Medicinal chemistry: Although no specific studies have been reported on Ethyl 3-formyl-DMCC itself, similar compounds with a cyclopropane ring and formyl group have been investigated for their potential biological activities.
- Nucleophilic Addition: The carbonyl group in the formyl moiety can undergo nucleophilic addition reactions, making it useful for synthesizing larger molecules.
- Esterification: It can react with alcohols to form new esters, which is a common reaction in organic synthesis.
- Reduction Reactions: The aldehyde group can be reduced to alcohols or further oxidized to carboxylic acids .
Several methods exist for synthesizing ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate:
- Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazomethane or similar reagents followed by formylation.
- Formylation of Cyclopropanes: Starting from 2,2-dimethylcyclopropanecarboxylic acid derivatives, one can introduce the formyl group through various formylating agents.
- Esterification: The final product can be obtained by esterifying the corresponding acid with ethanol under acidic conditions .
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate finds applications in:
- Synthetic Chemistry: It serves as an intermediate for synthesizing complex organic molecules.
- Drug Discovery: Its unique structure allows for the exploration of new pharmaceutical compounds.
- Material Science: Used in developing novel materials due to its reactive nature and ability to form diverse derivatives .
Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate shares similarities with several compounds, notably those containing cyclopropane structures or formyl groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid | C₇H₁₀O₃ | Lacks ethyl ester functionality |
| Ethyl 3-formylcyclopropanecarboxylic acid | C₈H₁₂O₃ | Different substitution pattern on the cyclopropane |
| Ethyl 2-methylcyclopropane-1-carboxylic acid | C₈H₁₄O₂ | No formyl group; simpler structure |
The uniqueness of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate lies in its specific combination of functional groups and structural arrangement, which may lead to distinct reactivity patterns not observed in its analogs.

